(5Z)-2-amino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-amino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a thiazole ring, an amino group, and a nitrophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-amino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-amino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an amino derivative
Substitution: Formation of N-substituted thiazole derivatives
Scientific Research Applications
(5Z)-2-amino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Potential use in the development of new materials or as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of (5Z)-2-amino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group may participate in redox reactions, while the thiazole ring can interact with nucleophilic sites on proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, featuring a glycoside structure.
Uniqueness
(5Z)-2-amino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike benzylamine, which is primarily used as a precursor in organic synthesis, or steviol glycosides, which are natural sweeteners, this compound has broader applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(5Z)-2-amino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c11-10-12-9(15)8(18-10)4-5-1-2-7(14)6(3-5)13(16)17/h1-4,14H,(H2,11,12,15)/b8-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWXGSWXVDOMJH-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)N=C(S2)N)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)N=C(S2)N)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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